molecular formula C12H17NO5S2 B7529653 N-butylsulfonyl-3-methylsulfonylbenzamide

N-butylsulfonyl-3-methylsulfonylbenzamide

Cat. No.: B7529653
M. Wt: 319.4 g/mol
InChI Key: XWNIJJODQGZTEQ-UHFFFAOYSA-N
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Description

N-butylsulfonyl-3-methylsulfonylbenzamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of both butylsulfonyl and methylsulfonyl groups attached to a benzamide core. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents.

Preparation Methods

The synthesis of N-butylsulfonyl-3-methylsulfonylbenzamide typically involves the reaction of 3-methylsulfonylbenzoic acid with butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

N-butylsulfonyl-3-methylsulfonylbenzamide undergoes several types of chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to the corresponding sulfides using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.

Major Products:

  • Oxidation products include sulfonic acids.
  • Reduction products include sulfides.
  • Substitution reactions yield various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

N-butylsulfonyl-3-methylsulfonylbenzamide has several applications in scientific research:

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-butylsulfonyl-3-methylsulfonylbenzamide involves the interaction of its sulfonyl groups with biological targets. These interactions can inhibit the activity of enzymes by forming covalent bonds with active site residues. The compound may also disrupt cellular processes by interfering with protein-protein interactions and signaling pathways.

Comparison with Similar Compounds

N-butylsulfonyl-3-methylsulfonylbenzamide can be compared with other sulfonamide compounds such as:

    N-phenylsulfonylbenzamide: Similar in structure but with a phenyl group instead of a butyl group.

    N-methylsulfonylbenzamide: Contains a methyl group instead of a butyl group.

    N-butylsulfonylbenzamide: Lacks the additional methylsulfonyl group.

Uniqueness: The presence of both butylsulfonyl and methylsulfonyl groups in this compound provides unique chemical properties, such as increased solubility and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

N-butylsulfonyl-3-methylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S2/c1-3-4-8-20(17,18)13-12(14)10-6-5-7-11(9-10)19(2,15)16/h5-7,9H,3-4,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNIJJODQGZTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC(=O)C1=CC(=CC=C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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